molecular formula C27H30O14 B194536 Isorhoifolin CAS No. 552-57-8

Isorhoifolin

Cat. No.: B194536
CAS No.: 552-57-8
M. Wt: 578.5 g/mol
InChI Key: FKIYLTVJPDLUDL-SLNHTJRHSA-N
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Description

Isorhoifolin is a flavonoid glycoside, specifically a derivative of apigenin, known as apigenin-7-O-rutinoside. It is naturally found in various plants, including citrus species and Gmelina asiatica. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Isorhoifolin, a flavonoid glycoside, has been found to interact with several targets. It inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . In addition, it has been shown to interact with key proteins involved in Alzheimer’s disease progression, such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), glycogen synthase kinase-3 (GSK-3), and tumor necrosis factor-alpha converting enzyme (TACE1) . It also activates the adrenergic receptor pathway .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it inhibits MMPs, which are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis . In Alzheimer’s disease, this compound inhibits AChE, BACE1, GSK-3, and TACE1, which are all involved in the pathogenesis of the disease .

Biochemical Pathways

This compound affects several biochemical pathways. In Alzheimer’s disease, it impacts the PI3K-Akt, mTOR, and VEGF signaling pathways . These pathways are involved in cell survival, protein synthesis, and angiogenesis, respectively. By inhibiting key proteins in these pathways, this compound may help slow the progression of Alzheimer’s disease.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADME), have been studied . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. By inhibiting MMPs, it may help prevent the breakdown of the extracellular matrix, which could be beneficial in conditions such as arthritis and metastasis . In Alzheimer’s disease, this compound’s inhibition of key proteins could help slow the disease’s progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorhoifolin can be synthesized through the condensation of 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate or potassium hydroxide, followed by deacetylation. The resulting compound, 4′-benzylapigenin-7-β-rutinoside, undergoes debenzylation to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, such as the leaves of citrus species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isorhoifolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Isorhoifolin is compared with other similar flavonoid glycosides:

    Linarin (acacetin-7-O-rutinoside): Similar in structure but differs in the aglycone part.

    Didymin (isosacuranetin-7-O-rutinoside): Another flavonoid glycoside with different biological activities.

    Diosmin (diosmetin-7-O-rutinoside): Known for its vascular protective effects

This compound stands out due to its unique combination of biological activities, particularly its neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYLTVJPDLUDL-SLNHTJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970527
Record name Isorhoifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-57-8
Record name Apigenin 7-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isorhoifolin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhoifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197
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Record name ISORHOIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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